![molecular formula C6H4F3NO3S B3322542 5-(trifluoromethyl)pyridine-2-sulfonic Acid CAS No. 147541-04-6](/img/structure/B3322542.png)
5-(trifluoromethyl)pyridine-2-sulfonic Acid
Overview
Description
5-(trifluoromethyl)pyridine-2-sulfonic acid amide is a compound with the molecular formula C6H5F3N2O2S .
Molecular Structure Analysis
The InChI code for 5-(trifluoromethyl)pyridine-2-sulfonic acid amide is 1S/C6H5F3N2O2S/c7-6(8,9)4-1-2-5(11-3-4)14(10,12)13/h1-3H,(H2,10,12,13) . This code provides a standard way to encode the compound’s molecular structure.Chemical Reactions Analysis
While specific chemical reactions involving 5-(trifluoromethyl)pyridine-2-sulfonic acid were not found in the available resources, trifluoromethylpyridines are known to be used as key structural motifs in active agrochemical and pharmaceutical ingredients .Physical And Chemical Properties Analysis
5-(trifluoromethyl)pyridine-2-sulfonic acid amide is an off-white solid . Its molecular weight is 226.18 . More detailed physical and chemical properties were not found in the available resources.Scientific Research Applications
Agrochemical Applications
Trifluoromethylpyridine (TFMP) derivatives, including 5-(trifluoromethyl)pyridine-2-sulfonic Acid, are widely used in the agrochemical industry . They are used in the protection of crops from pests . Fluazifop-butyl was the first TFMP derivative introduced to the agrochemical market, and since then, more than 20 new TFMP-containing agrochemicals have acquired ISO common names .
Pharmaceutical Applications
Several TFMP derivatives are used in the pharmaceutical industry . Five pharmaceutical products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials .
Veterinary Applications
In the veterinary industry, two products containing the TFMP moiety have been granted market approval . These products are used for various treatments in animals .
Synthesis of Active Ingredients
5-(trifluoromethyl)pyridine-2-sulfonic Acid is used as a key structural motif in the synthesis of active agrochemical and pharmaceutical ingredients . The unique physicochemical properties of the fluorine atom and the characteristics of the pyridine moiety contribute to the biological activities of TFMP derivatives .
Production of Crop-Protection Products
2,3-dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF), a derivative of 5-(trifluoromethyl)pyridine-2-sulfonic Acid, is used in the production of several crop-protection products . It is in high demand among all the TFMP derivatives .
Catalyst in Chemical Reactions
Although not directly related to 5-(trifluoromethyl)pyridine-2-sulfonic Acid, triflic acid, a similar compound, is known to catalyze reactions of aromatic compounds with sulfonyl chlorides . This suggests potential catalytic applications for 5-(trifluoromethyl)pyridine-2-sulfonic Acid in similar reactions.
These are just a few of the many applications of 5-(trifluoromethyl)pyridine-2-sulfonic Acid. It’s a versatile compound with a wide range of uses in various industries. It’s expected that many novel applications of TFMP will be discovered in the future .
Future Directions
Trifluoromethylpyridines, including 5-(trifluoromethyl)pyridine-2-sulfonic acid, are expected to find many novel applications in the future . They are currently used in the protection of crops from pests and in the pharmaceutical and veterinary industries . Many candidates are currently undergoing clinical trials .
Mechanism of Action
Target of Action
Trifluoromethylpyridines, a group to which this compound belongs, are known to have a wide range of applications in the agrochemical and pharmaceutical industries .
Mode of Action
Trifluoromethylpyridines are thought to exert their biological activities due to the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Biochemical Pathways
It’s worth noting that trifluoromethylpyridines are used in the protection of crops from pests, suggesting they may interact with biochemical pathways related to pest metabolism or survival .
Result of Action
The presence of fluorine and pyridine structure in trifluoromethylpyridines results in superior pest control properties when compared to traditional phenyl-containing insecticides .
Action Environment
The effectiveness of trifluoromethylpyridines in pest control suggests they may be stable and effective under a variety of environmental conditions .
properties
IUPAC Name |
5-(trifluoromethyl)pyridine-2-sulfonic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4F3NO3S/c7-6(8,9)4-1-2-5(10-3-4)14(11,12)13/h1-3H,(H,11,12,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEKJTZIOYSNLGF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C(F)(F)F)S(=O)(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4F3NO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(trifluoromethyl)pyridine-2-sulfonic Acid |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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